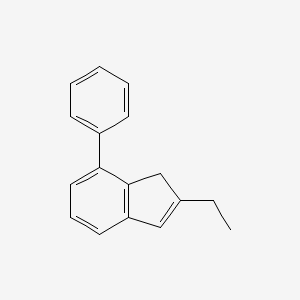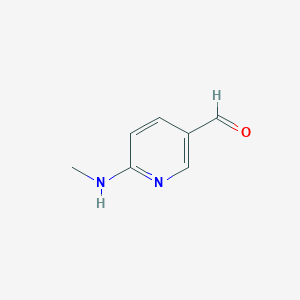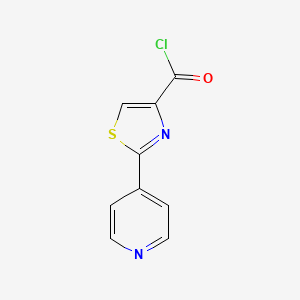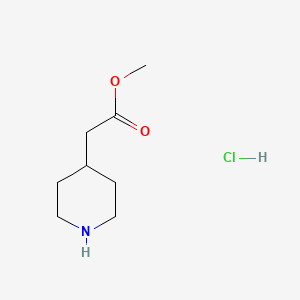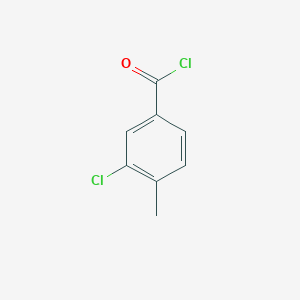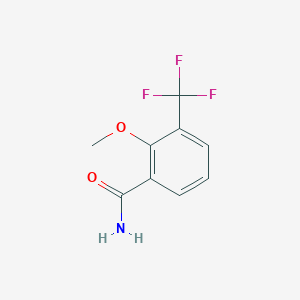
2-Methoxy-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methoxy-3-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 1017778-70-9 . It has a molecular weight of 219.16 . The compound is solid in physical form .
Synthesis Analysis
While specific synthesis methods for “2-Methoxy-3-(trifluoromethyl)benzamide” were not found, trifluoromethyl-containing compounds have been synthesized using various methods . For instance, trifluoromethylpyridines, which are structurally similar, have been synthesized using different reagents such as trifluoromethyl trimethylsilane, trifluoromethane, and trifluoromethyl sulfone .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methoxy-3-(trifluoromethyl)benzamide . The InChI code is 1S/C9H8F3NO2/c1-15-7-5(8(13)14)3-2-4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) .
Physical And Chemical Properties Analysis
“2-Methoxy-3-(trifluoromethyl)benzamide” is a solid compound . It has a molecular weight of 219.16 . The boiling point is between 129-133 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Neuroleptic Activity
- Synthesis and Neuroleptic Activity : A study by Iwanami et al. (1981) explored the synthesis and potential neuroleptic (antipsychotic) activity of benzamides, including derivatives of 2-methoxy-3-(trifluoromethyl)benzamide. The study found that certain compounds exhibited potent neuroleptic activity, suggesting their potential use in treating psychosis (Iwanami et al., 1981).
Molecular Structural Analysis
- Molecular Structural Analysis : Demir et al. (2015) analyzed the structure of a novel benzamide derivative, which included 2-methoxy-3-(trifluoromethyl)benzamide, using X-ray diffraction and density functional theory (DFT). This study provided insights into the molecular geometry and electronic properties of the compound, highlighting its potential in scientific research (Demir et al., 2015).
Agricultural Applications
- Effect on Boll Weevils : Research by Haynes (1987) investigated the effects of substituted benzamides, including 2-methoxy-3-(trifluoromethyl)benzamide, on adult boll weevils. The study explored the effectiveness of these compounds in causing progeny reduction, providing valuable information for agricultural pest control (Haynes, 1987).
Chemical Synthesis and Radioactive Labeling
- Synthesis and Labeling for PET Imaging : Jia et al. (2019) focused on the synthesis of carbon-11-labeled dual inhibitors, including derivatives of 2-methoxy-3-(trifluoromethyl)benzamide, for potential PET imaging applications in neuroinflammation studies. This illustrates the compound's relevance in advanced imaging techniques (Jia et al., 2019).
Corrosion Inhibition Studies
- Corrosion Inhibition in Mild Steel : Mishra et al. (2018) conducted studies on the inhibition behavior of N-Phenyl-benzamide derivatives, including 2-methoxy-3-(trifluoromethyl)benzamide, for the acidic corrosion of mild steel. This research is significant for industrial applications where corrosion resistance is critical (Mishra et al., 2018).
Antimicrobial Studies
- Synthesis and Antimicrobial Evaluation : Priya et al. (2006) synthesized a new class of benzamide derivatives, including 2-methoxy-3-(trifluoromethyl)benzamide, and evaluated their efficacy as antimicrobials. The study provided insights into the potential use of these compounds in combating bacterial and fungal infections (Priya et al., 2006).
Antidiabetic Agents
- Search for Antidiabetic Agents : Nomura et al. (1999) identified 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluorome thyl)-phenyl]methyl]benzamide (KRP-297) as a potential antidiabetic agent. This underscores the relevance of benzamide derivatives in the development of new diabetes treatments (Nomura et al., 1999).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P271 (Use only outdoors or in a well-ventilated area) .
Eigenschaften
IUPAC Name |
2-methoxy-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-7-5(8(13)14)3-2-4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKMVNICRNURQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

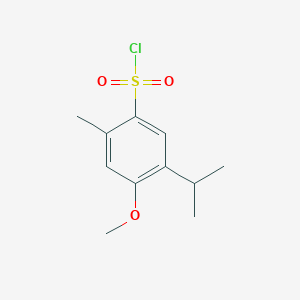
![3-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1319468.png)

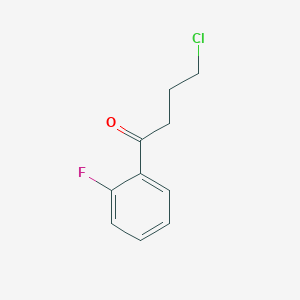
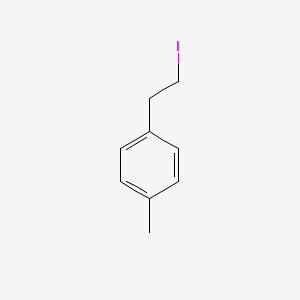

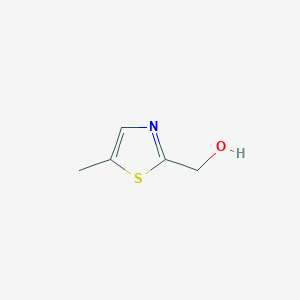
![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319487.png)
![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)
